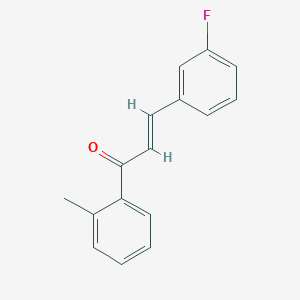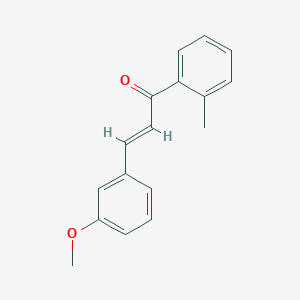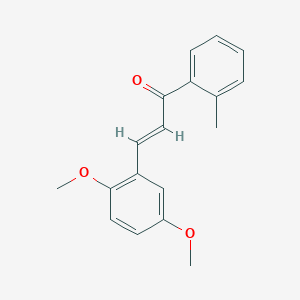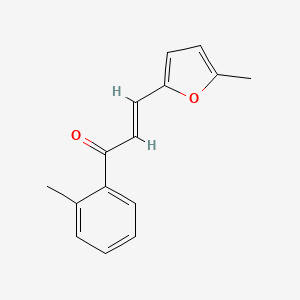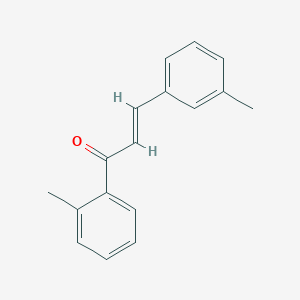![molecular formula C19H20O B6346649 (2E)-1-(2-Methylphenyl)-3-[4-(propan-2-yl)phenyl]prop-2-en-1-one CAS No. 1623003-45-1](/img/structure/B6346649.png)
(2E)-1-(2-Methylphenyl)-3-[4-(propan-2-yl)phenyl]prop-2-en-1-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(2E)-1-(2-Methylphenyl)-3-[4-(propan-2-yl)phenyl]prop-2-en-1-one is a synthetic organic compound with a unique molecular structure. It is a colorless crystalline solid that has been studied extensively in the scientific community due to its various biochemical and physiological effects. This compound has been used in laboratory experiments to study its mechanism of action and its potential applications in scientific research.
作用機序
The mechanism of action of (2E)-1-(2-Methylphenyl)-3-[4-(propan-2-yl)phenyl]prop-2-en-1-one is not fully understood. However, it is believed that the compound interacts with the enzyme acetylcholinesterase, resulting in the inhibition of the enzyme’s activity. This inhibition results in an increase in the levels of acetylcholine in the body, which can lead to various physiological effects.
Biochemical and Physiological Effects
(2E)-1-(2-Methylphenyl)-3-[4-(propan-2-yl)phenyl]prop-2-en-1-one has been shown to have a variety of biochemical and physiological effects. It has been shown to inhibit the enzyme acetylcholinesterase, resulting in an increase in the levels of acetylcholine in the body. This can lead to increased alertness, improved cognitive function, and improved muscle function. Additionally, it has been shown to reduce oxidative stress and inflammation, as well as to modulate the endocrine system.
実験室実験の利点と制限
(2E)-1-(2-Methylphenyl)-3-[4-(propan-2-yl)phenyl]prop-2-en-1-one has a number of advantages and limitations when used in laboratory experiments. One advantage is that it is relatively easy to synthesize and is available in a variety of forms. Additionally, it has been shown to have a variety of biochemical and physiological effects, making it a useful tool for studying a variety of biological processes. However, it can be toxic in large doses and should be handled with care.
将来の方向性
The potential applications of (2E)-1-(2-Methylphenyl)-3-[4-(propan-2-yl)phenyl]prop-2-en-1-one are vast and there are many possible future directions for research. One potential application is the development of new therapeutic agents for the treatment of Alzheimer’s disease. Additionally, further research could be done to investigate the effects of the compound on oxidative stress and inflammation, as well as to explore its potential as an endocrine disruptor. Finally, more research could be done to investigate the mechanism of action of the compound and to develop new methods of synthesis.
合成法
(2E)-1-(2-Methylphenyl)-3-[4-(propan-2-yl)phenyl]prop-2-en-1-one can be synthesized through a variety of methods. The most common method involves the reaction of 2-methylphenylmagnesium bromide with 4-(propan-2-yl)phenylprop-2-en-1-one in the presence of a base such as sodium carbonate. This reaction results in the formation of the desired product in high yields. Other methods of synthesis include the use of Grignard reagents, Wittig reactions, and metal-catalyzed cross-coupling reactions.
科学的研究の応用
(2E)-1-(2-Methylphenyl)-3-[4-(propan-2-yl)phenyl]prop-2-en-1-one has been used in a variety of scientific research applications. It has been used as an inhibitor of the enzyme acetylcholinesterase, which is responsible for the breakdown of the neurotransmitter acetylcholine. This compound has also been used to study the effects of drug metabolism and as a potential therapeutic agent for the treatment of Alzheimer’s disease. Additionally, it has been used to study the effects of oxidative stress and inflammation, as well as to investigate the effects of endocrine disrupting chemicals.
特性
IUPAC Name |
(E)-1-(2-methylphenyl)-3-(4-propan-2-ylphenyl)prop-2-en-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20O/c1-14(2)17-11-8-16(9-12-17)10-13-19(20)18-7-5-4-6-15(18)3/h4-14H,1-3H3/b13-10+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZQMBGULEKQTVAL-JLHYYAGUSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C(=O)C=CC2=CC=C(C=C2)C(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=CC=C1C(=O)/C=C/C2=CC=C(C=C2)C(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
264.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2E)-1-(2-Methylphenyl)-3-[4-(propan-2-yl)phenyl]prop-2-en-1-one | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

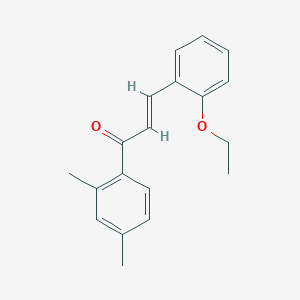

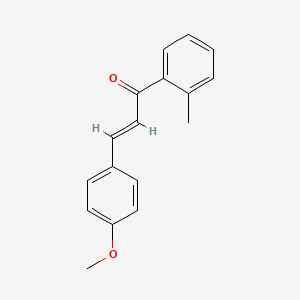

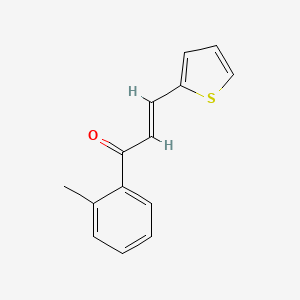
![(2E)-3-[4-(Benzyloxy)phenyl]-1-(2-methylphenyl)prop-2-en-1-one](/img/structure/B6346600.png)

![3-Acetoxymethyl-2-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)benzoic acid methyl ester](/img/structure/B6346611.png)
